molecular formula C10H11BrN2O2 B7476932 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide

2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide

Cat. No.: B7476932
M. Wt: 271.11 g/mol
InChI Key: ULPCERYXUDQDOP-UHFFFAOYSA-N
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Description

2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide is a chemical compound characterized by its bromine atom, oxo group, and cyclopropyl moiety. This compound is part of the pyridine derivatives family, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide typically involves multiple steps. One common approach is the reaction of 5-bromo-2-oxo-1,2-dihydropyridine with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base like triethylamine (TEA) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.

  • Reduction: The oxo group can be reduced to a hydroxyl group, forming a corresponding alcohol derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles like alkyl halides or aryl halides, along with a suitable base, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromates or other oxidized derivatives.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Alkyl or aryl substituted pyridine derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

  • 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

  • 2-bromo-6-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile

Uniqueness: 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopropylacetamide is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(5-bromo-2-oxopyridin-1-yl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-7-1-4-10(15)13(5-7)6-9(14)12-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPCERYXUDQDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C=C(C=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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